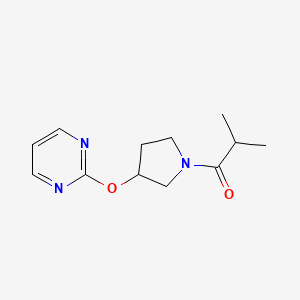

1-(3-(pirimidin-2-iloxi)pirrolidin-1-il)propan-1-ona, 2-metil-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one, also known as MPHP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a stimulant drug that is chemically similar to other cathinones, such as methcathinone and mephedrone. MPHP is primarily used for scientific research purposes and has been studied for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

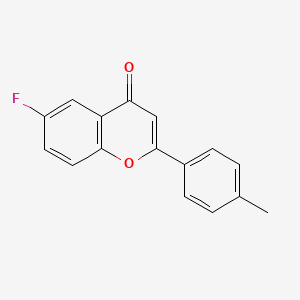

Actividad antifibrótica

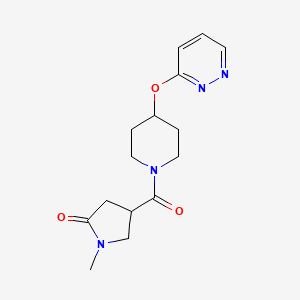

La porción pirimidina se ha utilizado en el diseño de estructuras privilegiadas en química medicinal. En este contexto, se sintetizaron y evaluaron derivados de 2-(piridin-2-il)pirimidina por sus propiedades antifibróticas. Entre estos compuestos, 6-(5-(p-tolilcarbamoil)pirimidin-2-il)nicotinato de etilo (12m) y 6-(5-((3,4-difluorofenil)carbamoil)pirimidin-2-il)nicotinato de etilo (12q) demostraron una notable actividad antifibrótica, con valores de IC50 de 45.69 μM y 45.81 μM, respectivamente. Estos compuestos inhibieron eficazmente la expresión de colágeno y el contenido de hidroxiprolina in vitro, lo que sugiere su potencial como nuevos fármacos antifibróticos .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as imidazole and pyrrolidine derivatives, have been known to interact with a broad range of targets, including various receptors and enzymes .

Mode of Action

Similar compounds have been reported to interact with their targets, leading to various biological responses .

Biochemical Pathways

Similar compounds have been reported to influence a variety of biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

Similar compounds have been reported to have excellent in vitro and in vivo pharmacokinetic properties .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities .

Action Environment

Similar compounds have been reported to be influenced by various environmental factors .

Análisis Bioquímico

Biochemical Properties

2-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in the compound is known to interact with cyclooxygenase-2 (COX-2) enzymes, inhibiting their activity and thereby reducing inflammation . Additionally, the pyrimidine moiety can bind to specific receptors on cell surfaces, modulating signal transduction pathways . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory and other diseases.

Cellular Effects

The effects of 2-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 2-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit the activity of COX-2 enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . Additionally, it can activate or inhibit various signaling pathways by interacting with cell surface receptors, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

The effects of 2-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as reducing inflammation and modulating metabolic activity . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

2-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and clearance from the body . The compound can also influence the levels of various metabolites, thereby affecting overall metabolic flux . These interactions underscore the compound’s potential impact on metabolic processes and its therapeutic potential.

Transport and Distribution

The transport and distribution of 2-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporters such as P-glycoprotein, facilitating its distribution to various tissues . Additionally, it can bind to plasma proteins, influencing its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 2-Methyl-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall biological activity .

Propiedades

IUPAC Name |

2-methyl-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-9(2)11(16)15-7-4-10(8-15)17-12-13-5-3-6-14-12/h3,5-6,9-10H,4,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGXDNZLMDDFQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC(C1)OC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(E)-3-phenylprop-2-enyl]sulfanyl-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2511755.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-cyclopentylethan-1-one](/img/structure/B2511757.png)

![4-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2511766.png)